BenchChemオンラインストアへようこそ!

Z 335

TP Antagonism Vasoconstriction Platelet Aggregation

Select Z-335 for oral, once-daily TXA2 blockade without bleeding prolongation. This noncompetitive TP antagonist delivers sustained (≥16h in rats) in vivo efficacy in thrombosis and PAD models. Avoid experimental variability from agents lacking its unique PK/PD profile.

Molecular Formula C18H17ClNNaO4S
Molecular Weight 401.8 g/mol
CAS No. 146731-14-8
Cat. No. B1683539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ 335
CAS146731-14-8
Synonyms(+-)sodium (2-(4-(chlorophenyl)sulfonylaminomethyl)indan-5-yl) acetate monohydrate
Z 335
Molecular FormulaC18H17ClNNaO4S
Molecular Weight401.8 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]
InChIInChI=1S/C18H18ClNO4S.Na/c19-16-3-5-17(6-4-16)25(23,24)20-11-13-8-14-2-1-12(10-18(21)22)7-15(14)9-13;/h1-7,13,20H,8-11H2,(H,21,22);/q;+1/p-1
InChIKeyUEPBEZPJELQKJV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Z-335 CAS 146731-14-8: An Orally Active Thromboxane A2 Receptor Antagonist for Anti-Platelet and Antithrombotic Research


Z-335 (CAS 146731-14-8), chemically described as (±)-sodium[2-[4-(chlorophenylsulfonylaminomethyl)indan-5-yl]acetate monohydrate, is a small-molecule, orally active antagonist of the thromboxane A2 (TXA2) receptor (TP-receptor) [1]. It is primarily utilized in preclinical and clinical research as a tool to investigate the role of TXA2 signaling in platelet aggregation, arterial thrombosis, and peripheral vascular disease [2]. Z-335 distinguishes itself from other in-class TP antagonists through its established pharmacokinetic profile in humans, supporting a once-daily dosing regimen, and its in vivo efficacy in models of thrombosis and vascular injury [3][4].

Why Z-335 Should Not Be Substituted: Key Pharmacological and PK/PD Differentiators


While multiple TP receptor antagonists (e.g., SQ29548, daltroban, vapiprost) are commercially available for research, their interchangeable use is not scientifically justified due to critical differences in binding affinity, competitive vs. noncompetitive antagonism, oral bioavailability, and in vivo duration of action. Z-335 demonstrates a unique noncompetitive antagonism profile [1] and a validated once-daily dosing regimen in humans [2], features that are not universally shared by its comparators. Furthermore, in vivo studies show Z-335 achieves antithrombotic efficacy at doses that do not prolong bleeding time, a key safety differentiator [3]. Therefore, for experiments requiring oral dosing, long-lasting TP blockade, or studies focused on thrombosis/vascular injury, substituting Z-335 with another TP antagonist may introduce significant experimental variability or fail to replicate published findings.

Quantitative Evidence for Z-335 Differentiation: A Comparator-Based Analysis


Z-335 Exhibits Higher Efficacy and Noncompetitive Antagonism vs. SQ29548 in Vascular Tissue

Z-335 inhibits U46619-induced vasoconstriction of rabbit aorta with higher efficacy than the common TP antagonist SQ29548. Its pA2 value was significantly higher in aortic vasoconstriction (7.92) compared to its effect on platelet shape change (7.19), indicating functional tissue selectivity. Crucially, Z-335 acts as a noncompetitive antagonist of U46619-induced platelet aggregation, while SQ29548 acts competitively [1].

TP Antagonism Vasoconstriction Platelet Aggregation Receptor Binding

Z-335 Demonstrates 16-Hour In Vivo Antithrombotic Efficacy in Ferric Chloride Thrombosis Model vs. Cilostazol

In a rat model of ferric chloride-induced arterial thrombosis, oral administration of Z-335 (3 mg/kg) provided significant antithrombotic protection for up to 16 hours post-dose. In contrast, the comparator cilostazol (100 mg/kg, p.o.) did not maintain a significant effect at this 16-hour time point [1]. The antithrombotic effect of Z-335 (1 and 3 mg/kg, p.o.) was almost equivalent to that of a 100 mg/kg dose of cilostazol, a selective phosphodiesterase type III inhibitor [1].

Arterial Thrombosis In Vivo Efficacy Antiplatelet Duration of Action

Z-335 Ameliorates Hind Limb Gangrene in Rats with Statistically Significant Efficacy vs. Daltroban

In a rat model of arachidonic acid-induced hind limb gangrene (a model for gangrenous peripheral vascular disease), Z-335 (10 mg/kg/d, p.o.) produced a statistically significant amelioration of gangrene. The comparator TP antagonist, daltroban, administered at the same dose (10 mg/kg/d, p.o.), showed only a trend toward improvement that failed to reach statistical significance [1]. Cilostazol (100 mg/kg/d, p.o.) also failed to achieve a significant effect [1].

Peripheral Vascular Disease Gangrene In Vivo Efficacy Vascular Injury

Z-335 Maintains Complete Ex Vivo Inhibition of Platelet Aggregation for 12-14 Hours in Humans

In a Phase I clinical study in healthy male volunteers, oral administration of Z-335 (10-40 mg) resulted in complete inhibition of ex vivo U46619-induced platelet aggregation within 2 hours. This complete inhibition was maintained for 12 to 14 hours, depending on the dose, supporting a once-daily dosing regimen [1]. The elimination half-life (t1/2β) ranged from 7.79 to 7.93 h, and Cmax and AUC increased proportionally with dose, indicating predictable pharmacokinetics [1].

Clinical PK/PD Platelet Aggregation Duration of Action Human Study

Z-335 Exerts Antithrombotic Activity Without Prolonging Bleeding Time, a Differentiator from Broad-Spectrum Antiplatelets

In a rat model, Z-335 demonstrated potent antithrombotic effects (dose-dependently preventing pulmonary thromboembolism and prolonging thrombus formation time) at oral doses up to 300 mg/kg without causing a statistically significant prolongation of tail bleeding time [1]. This finding is a class-level inference suggesting that selective TP receptor antagonism with Z-335 may preserve hemostatic function while inhibiting thrombosis, a profile not shared by many antiplatelet agents like aspirin or P2Y12 inhibitors that carry a risk of increased bleeding [1].

Bleeding Risk Safety Profile Antithrombotic In Vivo

Optimal Research Applications for Z-335: Translating Evidence into Experimental Design


Investigating the Role of TXA2 in Arterial Thrombosis and Vascular Occlusion

Z-335 is ideally suited for preclinical studies in rodent models of arterial thrombosis, such as the ferric chloride-induced thrombosis model. Its long duration of action (≥16 hours in rats) [1] and ability to achieve antithrombotic efficacy without prolonging bleeding time [2] make it a superior choice for experiments requiring sustained TP receptor blockade over an extended period without the confounding effect of impaired hemostasis. It can be used to dissect the specific contribution of TXA2 signaling in thrombus formation and stability.

Evaluating Therapeutic Potential in Peripheral Artery Disease (PAD) and Critical Limb Ischemia

The proven in vivo efficacy of Z-335 in a rat model of arachidonic acid-induced hind limb gangrene, a relevant model for PAD, positions it as a key research tool in this area [1]. Its ability to significantly ameliorate gangrene, unlike the comparator daltroban, provides a robust experimental basis for exploring the role of TXA2 in disease progression and for evaluating novel combination therapies. Researchers can use Z-335 to study the impact of TP receptor blockade on tissue perfusion, angiogenesis, and inflammatory responses in ischemic limbs.

Studies Requiring a Clinically Relevant, Once-Daily Oral Dosing Regimen

For researchers designing in vivo studies intended to mirror a clinically viable treatment paradigm, Z-335 offers a validated PK/PD profile in humans that supports once-daily oral dosing [1]. Its 12-14 hour duration of complete platelet inhibition ex vivo [1] and predictable linear pharmacokinetics [1] provide a strong translational rationale. This makes Z-335 an excellent candidate for chronic dosing studies in animal models where oral administration is required, and where the goal is to maintain consistent target engagement between doses.

Investigating TP Receptor Antagonism with Reduced Bleeding Risk in Combination Therapies

Given its profile of antithrombotic efficacy without a corresponding increase in bleeding time [1], Z-335 is a prime candidate for combination studies. It can be paired with other antithrombotic or anti-inflammatory agents to assess potential synergistic effects on vascular protection while minimizing the risk of hemorrhagic complications. This is particularly relevant for studying new therapeutic strategies for atherothrombosis where balancing efficacy and bleeding risk is a major clinical challenge.

Quote Request

Request a Quote for Z 335

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.